molecular formula C21H22O12 B030567 Taxifolin 3'-glucoside CAS No. 31106-05-5

Taxifolin 3'-glucoside

Cat. No. B030567
CAS RN: 31106-05-5
M. Wt: 466.4 g/mol
InChI Key: CZOXIGOPZRIBJM-JUIPTLLLSA-N
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Description

Synthesis Analysis

The synthesis of Taxifolin 3'-glucoside and its isomers involves regio- and stereoselective catalysis, as demonstrated in the total synthesis of related natural products such as ulmoside A and (2R,3R)-taxifolin-6-C-β-d-glucopyranoside. Key steps include catalyzed C-glycosidation with D-glucose and chiral chromatographic separation techniques (Macha et al., 2020).

Molecular Structure Analysis

The molecular structure of Taxifolin 3'-glucoside has been determined through comprehensive spectroscopic analysis, including 1H- and 13C-NMR, revealing distinct configurations at the C-2 and C-3 positions. These structural elucidations provide insights into the compound's stereochemistry and functional groups (Sakushima et al., 2002; Hosoi et al., 2006).

Chemical Reactions and Properties

Taxifolin 3'-glucoside undergoes various chemical reactions, including glucosylation, which has been observed in cultured plant cells. These reactions lead to the formation of different glucosides, demonstrating the compound's reactivity and its interactions with biological systems (Shimoda et al., 2013).

Scientific Research Applications

  • Diabetes Management : Taxifolin and its derivatives from Superhongmi rice potentially reduce postprandial blood-glucose levels by 15%, aiding in diabetes management (Yoon et al., 2019).

  • Atopic Dermatitis Treatment : Extracted from Rhododendron mucronulatum roots, taxifolin glycoside shows potential in treating atopic dermatitis-like skin lesions by reducing inflammation and eosinophils (Ahn et al., 2010).

  • Metabolic Syndrome Management : Taxifolin improves glucose metabolism, reduces hypertension, and inhibits the RAAS and inflammatory response in metabolic syndrome rats by targeting the PI3K/AKT signaling pathway (Gao et al., 2020).

  • Hyperglycemia and Lipid Metabolism : It inhibits -glucosidase, -amylase, and pancreatic lipase, improving postprandial hyperglycemia and decreasing triglyceride absorption in rats (Su et al., 2020).

  • Neuroprotection : Grapevine polyphenols, including taxifolin, show neuroprotective effects against naturally occurring neuronal death during cerebellar maturation (Lossi et al., 2020).

  • Allergic and Inflammatory Diseases : Taxifolin inhibits mast cell activation and mast cell-mediated allergic reactions, suggesting its potential as a drug candidate for treating allergic and inflammatory diseases (Pan et al., 2019).

  • Cancer and Other Disorders : It shows promising effects in managing inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders, with more prominent anti-cancer activity (Sunil & Xu, 2019).

  • Colitis Treatment : Taxifolin alleviates DSS-induced colitis by altering gut microbiota to increase butyric acid production, potentially reducing intestinal mucosal damage and inflammation (Li et al., 2022).

  • Prostate Cancer Treatment : It may benefit prostate cancer treatment by suppressing androgen production in Leydig cells (Ge et al., 2018).

  • Plant Health Benefits : Cultured plant cells from Eucalyptus perriniana and Nicotiana tabacum can glucosylate taxifolin to its 3′- and 7-O-β-D-glucosides, benefiting the plant's health (Shimoda et al., 2013).

Future Directions

Research into the therapeutic potentials of Taxifolin, including Taxifolin 3’-O-glucoside, is ongoing. Future research directions may include further investigation into the compound’s effects on various systems of the human body, such as the nervous system, immune system, and digestive system .

properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-3-7(1-2-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17-26,28-30H,6H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOXIGOPZRIBJM-JUIPTLLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185045
Record name Taxifolin 3'-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taxifolin 3'-glucoside

CAS RN

31106-05-5
Record name Taxifolin 3′-O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31106-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taxifolin 3'-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031106055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxifolin 3'-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAXIFOLIN 3'-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779OJU5O9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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